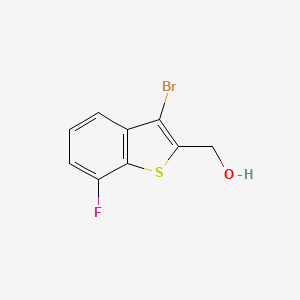

(3-Bromo-7-fluoro-1-benzothiophen-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, have garnered attention as potential candidates for drug discovery. Their unique structural features contribute to diverse pharmacological properties. Specifically, the bromo-fluoro substitution pattern in our compound may enhance its bioactivity. Researchers explore these derivatives for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) both contain thiophene frameworks and demonstrate therapeutic efficacy .

Organic Semiconductors and Electronics

Thiophenes play a pivotal role in organic electronics. They are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of the thiophene ring system influences charge transport and optoelectronic properties. Our compound’s fluorine substitution may further modulate these characteristics, making it valuable for designing efficient electronic devices .

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from degradation due to environmental factors makes them crucial for maintaining infrastructure and preventing material deterioration .

Imaging Agents and Radiotherapy

Fluorinated compounds, including fluoropyridines, have been investigated as imaging agents for various biological applications. While our compound is not a fluoropyridine, its fluorine substitution could potentially lead to similar applications. Researchers explore fluorinated molecules for positron emission tomography (PET) imaging, especially when labeled with F-18 isotopes. These imaging agents help visualize biological processes and diagnose diseases .

Synthetic Methods and Heterocyclization

The synthesis of thiophene derivatives involves several methods. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, yield diverse thiophene structures. Researchers use these methods to create novel compounds with tailored properties. Our compound’s bromo-fluoro substitution pattern could be incorporated into these synthetic routes to generate new derivatives .

Aryne Reactions for Benzo[b]thiophene Synthesis

Recent research highlights aryne reactions with alkynyl sulfides as a one-step method for synthesizing benzo[b]thiophenes. These reactions provide access to a wide range of 3-substituted benzothiophenes. The simplicity and efficiency of this approach make it attractive for designing novel compounds .

Safety and Hazards

properties

IUPAC Name |

(3-bromo-7-fluoro-1-benzothiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFOS/c10-8-5-2-1-3-6(11)9(5)13-7(8)4-12/h1-3,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMLOIOVDATPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=C2Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2801618.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)

![6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801627.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2801633.png)